4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
The compound “4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine” is a chemical substance. However, detailed information about this compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
While I couldn’t find the specific physical and chemical properties for “4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine”, similar compounds typically have properties such as melting point, boiling point, density, molecular formula, and molecular weight2.Scientific Research Applications
Thiazole derivatives have been found to have diverse biological activities . They have been used in the development of various drug molecules with lesser side effects . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs .
In another study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
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Antimicrobial and Anticancer Activities
- A study was conducted on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .
- They were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- The results revealed that some of these compounds have promising antimicrobial and anticancer activities .
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Thiamine (Vitamin B1)
- A thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is a water soluble vitamin that helps the body to release energy from carbohydrates during metabolism . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
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Sulfonamides
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Antimicrobial and Anticancer Activities
- A study was conducted on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .
- They were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- The results revealed that some of these compounds have promising antimicrobial and anticancer activities .
-
Thiamine (Vitamin B1)
- A thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is a water soluble vitamin that helps the body to release energy from carbohydrates during metabolism . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
-
Sulfonamides
Safety And Hazards
I couldn’t find any specific information on the safety and hazards of this compound.
Future Directions
I couldn’t find any specific information on the future directions of research or use of this compound.
properties
IUPAC Name |
4-fluoro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIOLQMZWFJWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(C=CC=C3S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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